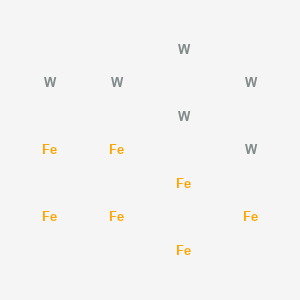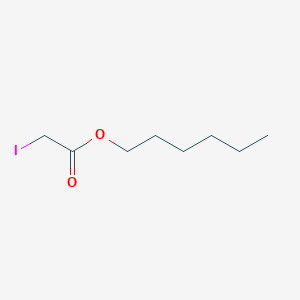
Hexyl iodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl iodoacetate is an organic compound with the molecular formula C8H15IO2. It is an ester formed from hexanol and iodoacetic acid. This compound is known for its use in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexyl iodoacetate can be synthesized through the esterification of hexanol with iodoacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Hexyl iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: this compound can be hydrolyzed in the presence of a base or acid to yield hexanol and iodoacetic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: New compounds with substituted functional groups.
Reduction Reactions: Hexanol and other reduced products.
Hydrolysis: Hexanol and iodoacetic acid.
Aplicaciones Científicas De Investigación
Hexyl iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the iodoacetate group into molecules.
Biology: this compound is used to study enzyme inhibition, particularly in the inhibition of cysteine proteases. It acts as an alkylating agent, modifying thiol groups in proteins.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Hexyl iodoacetate exerts its effects primarily through the alkylation of thiol groups in proteins. This modification can inhibit the activity of enzymes, particularly cysteine proteases, by forming covalent bonds with the catalytic cysteine residues .
Comparación Con Compuestos Similares
Hexyl iodoacetate can be compared with other iodoacetate esters and related compounds:
Iodoacetic Acid: Similar in structure but lacks the hexyl group. It is also used as an enzyme inhibitor.
Ethyl Iodoacetate: Similar ester but with an ethyl group instead of a hexyl group.
Sodium Iodoacetate: The sodium salt form of iodoacetic acid, used in biochemical research to modify cysteine residues in proteins.
Uniqueness: this compound’s uniqueness lies in its specific alkyl chain length, which can influence its reactivity and solubility properties compared to other iodoacetate esters. This makes it suitable for specific applications where longer alkyl chains are required.
Propiedades
Número CAS |
5436-99-7 |
|---|---|
Fórmula molecular |
C8H15IO2 |
Peso molecular |
270.11 g/mol |
Nombre IUPAC |
hexyl 2-iodoacetate |
InChI |
InChI=1S/C8H15IO2/c1-2-3-4-5-6-11-8(10)7-9/h2-7H2,1H3 |
Clave InChI |
XJOFYNWBVZSJJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


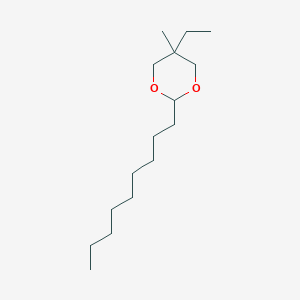
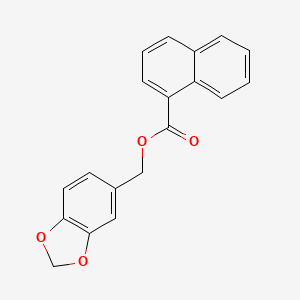
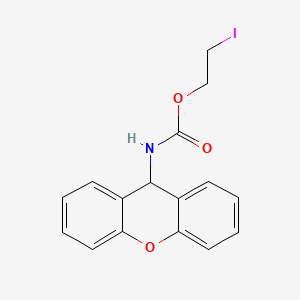
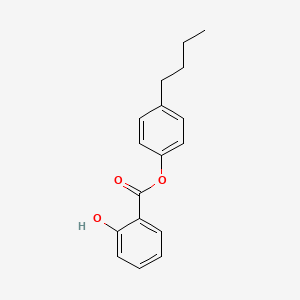


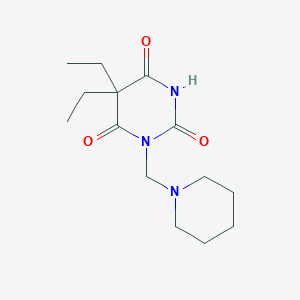
![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
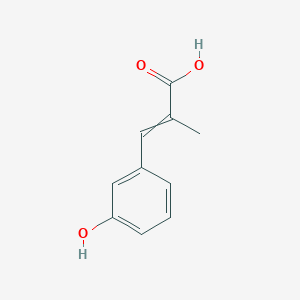
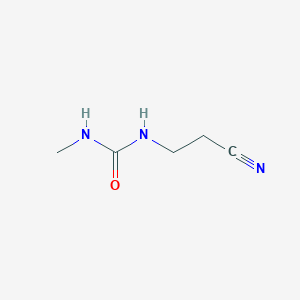
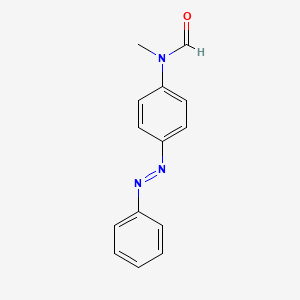
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)
